Ethyl 2-(3,5-dichloropyridin-4-yl)acetate Ethyl 2-(3,5-dichloropyridin-4-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15781639
InChI: InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)3-6-7(10)4-12-5-8(6)11/h4-5H,2-3H2,1H3
SMILES:
Molecular Formula: C9H9Cl2NO2
Molecular Weight: 234.08 g/mol

Ethyl 2-(3,5-dichloropyridin-4-yl)acetate

CAS No.:

Cat. No.: VC15781639

Molecular Formula: C9H9Cl2NO2

Molecular Weight: 234.08 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(3,5-dichloropyridin-4-yl)acetate -

Specification

Molecular Formula C9H9Cl2NO2
Molecular Weight 234.08 g/mol
IUPAC Name ethyl 2-(3,5-dichloropyridin-4-yl)acetate
Standard InChI InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)3-6-7(10)4-12-5-8(6)11/h4-5H,2-3H2,1H3
Standard InChI Key KLVOLGVNVWNTEE-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1=C(C=NC=C1Cl)Cl

Introduction

Synthetic Methodologies

Chemical Synthesis Pathways

A Journal of Medicinal Chemistry article details the synthesis of 2-(3,5-dichloropyridin-4-yl)acetophenone derivatives , offering a template for analogous reactions:

  • Friedel-Crafts Acylation: Reacting 3,5-dichloropyridine with ethyl chloroacetate in the presence of Lewis acids (e.g., AlCl₃).

  • Demethylation: Using BCl₃ or HI in dichloromethane to remove protecting groups .

Example Protocol (hypothetical, based on ):

  • Dissolve 3,5-dichloropyridine-4-acetic acid (1.0 eq) in ethanol.

  • Add sulfuric acid (cat.) and reflux with excess ethanol to form the ethyl ester.

  • Purify via column chromatography (hexane:ethyl acetate = 4:1).

Physicochemical Properties

While direct data for ethyl 2-(3,5-dichloropyridin-4-yl)acetate is limited, analogous compounds provide benchmarks:

PropertyValue (Estimated)Source Compound Reference
Molecular Weight234.08 g/molCalculated
XLogP32.8Similar to
Melting Point85–90°CDerived from
Solubility in Water<1 mg/mLBased on chloropyridines
λmax (UV-Vis)270 nmSimilar to

The compound’s lipophilicity (XLogP3 ~2.8) suggests moderate membrane permeability, favorable for drug precursors .

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

Ethyl 2-(3,5-dichloropyridin-4-yl)acetate serves as a precursor to bioactive molecules. For example:

  • Anticancer Agents: Analogous dichloropyridines inhibit kinase pathways .

  • Antimicrobials: Chloropyridine esters exhibit activity against Gram-positive bacteria .

Agrochemical Uses

Chlorinated pyridines are key in herbicides and insecticides. The electron-deficient ring undergoes nucleophilic substitution, enabling derivatization for crop protection agents.

Recent Advances and Future Directions

Recent patents emphasize enzymatic synthesis for greener production . Future research could explore:

  • Catalytic Asymmetric Esterification: Using lipases to produce enantiopure derivatives.

  • Polymer-Bound Reagents: Immobilizing dichloropyridines for recyclable catalysis.

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